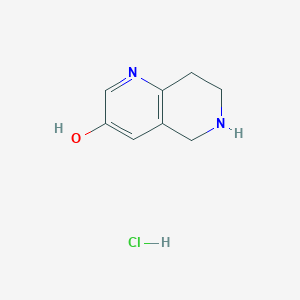

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride

CAS No.: 625098-88-6

Cat. No.: VC3002635

Molecular Formula: C8H11ClN2O

Molecular Weight: 186.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 625098-88-6 |

|---|---|

| Molecular Formula | C8H11ClN2O |

| Molecular Weight | 186.64 g/mol |

| IUPAC Name | 5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol;hydrochloride |

| Standard InChI | InChI=1S/C8H10N2O.ClH/c11-7-3-6-4-9-2-1-8(6)10-5-7;/h3,5,9,11H,1-2,4H2;1H |

| Standard InChI Key | NLQFKDIAWPZSQQ-UHFFFAOYSA-N |

| SMILES | C1CNCC2=C1N=CC(=C2)O.Cl |

| Canonical SMILES | C1CNCC2=C1N=CC(=C2)O.Cl |

Introduction

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride is a chemical compound with the CAS number 625098-88-6. It is a hydrochloride salt of 5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol, which has a molecular formula of C8H11ClN2O and a molecular weight of 186.64 g/mol . This compound is often used in research and pharmaceutical applications due to its unique chemical properties.

Synthesis and Preparation

The synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol hydrochloride typically involves the reaction of the parent compound, 5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol, with hydrochloric acid. This process forms the hydrochloride salt, which can be purified through recrystallization or other methods to achieve high purity .

Applications and Research Findings

While specific applications of 5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol hydrochloride are not widely documented, compounds within the naphthyridine class have been studied for their pharmacological properties. For instance, related compounds like 5,6,7,8-tetrahydro-1,6-naphthyridin-2-ol esters have shown central nervous system depressant activity, which could be useful in producing calming effects .

Safety and Handling

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride is classified as an irritant and should be handled with caution. It is recommended to follow standard laboratory safety protocols when handling this compound, including wearing protective gear and ensuring proper ventilation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume